molecular formula C8H4BrClF4 B1350555 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide CAS No. 261763-09-1

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

Cat. No.: B1350555
CAS No.: 261763-09-1
M. Wt: 291.47 g/mol
InChI Key: SPNVJHWULHTZHG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide typically involves multi-step reactions. One common method includes the halogenation of a benzyl precursor followed by bromination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods:

    Bromination: The addition of bromine to the halogenated benzyl compound.

    Catalysts: Use of metal catalysts to facilitate the reactions.

    Temperature Control: Maintaining specific temperatures to optimize reaction efficiency and product yield.

Chemical Reactions Analysis

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products:

  • Substituted benzyl derivatives.
  • Oxidized or reduced forms of the original compound.
  • Coupled products with extended carbon chains.

Scientific Research Applications

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide can be compared with other halogenated benzyl compounds:

Uniqueness: The unique combination of chlorine, fluorine, and bromine atoms in this compound provides distinct reactivity and stability, making it a versatile compound in various chemical and industrial applications.

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNVJHWULHTZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378695
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-09-1
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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